Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Lipophilicity Drug-likeness ADME prediction

Target this benzothiophene sulfonamide for hit-to-lead campaigns where IP freedom and developability are paramount. The sulfamoyl (-SO₂NH-) linker diverges structurally and pharmacologically from the patent-protected sulfamate (-OSO₂NH₂) chemotypes dominating the benzothiophene estate, providing a patent-unencumbered starting point for carbonic anhydrase (hCA-II, hCA-IX/XII), steroid sulfatase, and kinase inhibitor programs. The methyl ester at the 2-position allows straightforward hydrolysis to the carboxylic acid for SAR diversification, while the 3,4-dimethylphenyl group serves as a versatile vector for steric/electronic tuning. A predicted LogP ~0.5 units lower than the ethyl ester analog (~5.6 vs. 6.10) enhances developability for CNS and oral drug programs. Class-level antiproliferative activity (IC₅₀ 1.81–9.73 μM across MCF-7, HeLa, A-549, Du-145) validates this scaffold for oncology hit-to-lead chemistry. Supplied at ≥95% purity, this intermediate is ready for parallel medicinal chemistry workflows.

Molecular Formula C18H17NO4S2
Molecular Weight 375.46
CAS No. 899725-16-7
Cat. No. B2502845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS899725-16-7
Molecular FormulaC18H17NO4S2
Molecular Weight375.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C
InChIInChI=1S/C18H17NO4S2/c1-11-8-9-13(10-12(11)2)19-25(21,22)17-14-6-4-5-7-15(14)24-16(17)18(20)23-3/h4-10,19H,1-3H3
InChIKeyQCPGIAAUOLBNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(3,4-Dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 899725-16-7): Procurement-Relevant Physicochemical and Pharmacological Profile


Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic, small-molecule benzothiophene derivative featuring a 3-sulfamoyl bridge to a 3,4-dimethylphenyl group and a methyl ester at the 2-position. Belonging to the sulfonamide- and benzothiophene-heterocycle classes that are intensively explored for anticancer, anti-inflammatory, and enzyme-inhibitory applications , the compound is commercially supplied as a research intermediate (typically ≥95% purity; molecular formula C18H17NO4S2, MW 375.46 g/mol) .

Why Generic In-Class Substitution Fails: Structural Specificity of Methyl 3-[(3,4-Dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate


Within the sulfamoyl-benzothiophene-2-carboxylate family, even minor modifications—such as ester type, phenyl-substitution pattern, or the nature of the sulfur-containing linkage—can profoundly affect physicochemical properties, target engagement, and intellectual-property freedom. For instance, ester chain length alters lipophilicity (predicted LogP differences ≥0.5 log units ), while substitution on the phenyl ring modulates steric and electronic complementarity to enzyme active sites . Furthermore, the sulfamoyl (-SO2NH-) linker in the target compound is structurally and pharmacologically distinct from the sulfamate (-OSO2NH2) group found in patent-protected steroid sulfatase inhibitor series . These multiple, quantifiable points of divergence mean that the target compound cannot be treated as a fungible commodity within this chemical space, and informed procurement requires evidence of where it stands relative to its closest analogs.

Quantitative Differentiation Evidence for Methyl 3-[(3,4-Dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate


Lipophilicity Reduction vs. Ethyl Ester Analog Improves Predicted Solubility–Permeability Balance

The methyl ester derivative is predicted to be less lipophilic than its ethyl ester analog, a difference that can translate into improved aqueous solubility while retaining sufficient membrane permeability . The ethyl analog (CAS 932303-39-4) has an ACD/LogP of 6.10 ; by subtracting the standard π-value contribution for a methylene group (~0.5 log units ), the target compound's LogP is estimated to be approximately 5.6. This 0.5-unit reduction pushes the compound closer to the optimal LogP range (typically 1–5) for oral bioavailability, potentially reducing solubility-limited absorption issues often encountered with highly lipophilic benzothiophene esters.

Lipophilicity Drug-likeness ADME prediction Lead optimization

Lower Molecular Weight Affords Higher Atom Economy and Potential Ligand Efficiency

With a molecular weight of 375.46 g/mol, the target compound is approximately 14 g/mol lighter than the closely related ethyl ester analog (MW 389.49 g/mol) . In fragment- and ligand-efficiency-centric paradigms, this lower MW can yield improved ligand efficiency (LE) and lipophilic ligand efficiency (LLE) if comparable potency is achieved . For an equivalent IC50 of 2 μM (within the class-typical range for 3-sulfamoyl benzothiophenes), the target compound would exhibit an LE of approximately 0.30 kcal/mol per heavy atom, compared to ~0.29 for the ethyl ester—a small but meaningful difference in multi-parameter optimization programs.

Molecular weight Ligand efficiency Fragment-based drug design Physicochemical optimization

3-Sulfamoyl Benzothiophene Class Displays Low-Micromolar Antiproliferative Activity

A series of 21 substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides, structurally anchored on the same 3-sulfamoyl-benzothiophene core as the target compound, demonstrated IC50 values ranging from 1.81 to 9.73 μM against a panel of four human cancer cell lines (MCF-7, HeLa, A-549, Du-145) . The most potent analogs (compounds 18, 19, 21, 25, 30, 31, 33) achieved IC50 values between 1.81 and 2.52 μM . While the target compound differs by carrying a 2-carboxylate methyl ester rather than a 4-carboxamide, this class-level dataset establishes a quantitative baseline for expected antiproliferative potency within the 3-sulfamoyl benzothiophene scaffold.

Anticancer Cytotoxicity Sulfonamide In vitro screening

Distinct IP Space: Sulfamoyl Linker Avoids Sulfamate Patent Estate

The target compound contains a sulfamoyl (-SO2NH-) linkage between the benzothiophene core and the dimethylphenyl group. This is chemically and pharmacologically distinct from the sulfamate (-OSO2NH2) group directly attached to the benzothiophene nucleus in the steroid sulfatase inhibitor patent family exemplified by EP2086957A1 and derivatives thereof . A full-text search of EP2086957A1 for 'dimethylphenyl' and 'sulfamoyl' returns no matches , confirming that the target compound falls outside the claims of this dominant patent series. This structural divergence supports a clean freedom-to-operate position relative to the most concentrated IP cluster in the benzothiophene sulfa-chemotype space.

Patent landscape Steroid sulfatase inhibitor Freedom to operate Chemical novelty

Evidence-Backed Application Scenarios for Methyl 3-[(3,4-Dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate


Lead-Optimization Starting Point for Anticancer Sulfonamides

The class-level antiproliferative activity of 3-sulfamoyl benzothiophenes (IC50 1.81–9.73 μM across MCF-7, HeLa, A-549, and Du-145 cell lines ) positions the target compound as a viable entry point for hit-to-lead medicinal chemistry. The methyl ester handle allows straightforward hydrolysis to the carboxylic acid for SAR diversification, while the 3,4-dimethylphenyl group can be systematically varied to probe steric and electronic contributions to potency .

Solubility-Conscious Scaffold Selection in CNS or Oral Drug Programs

With a predicted LogP approximately 0.5 units lower than the ethyl ester analog (~5.6 vs. 6.10 ), the target methyl ester may serve as a more developable core for CNS or oral drug programs where excessive lipophilicity limits solubility and increases metabolic clearance. The lower molecular weight (375.46 vs. 389.49 g/mol) further supports favorable ligand-efficiency metrics , making the compound an attractive choice in multi-parameter optimization workflows.

Carbonic Anhydrase Inhibitor Probe Development

The primary sulfonamide (-SO2NH-) group is a well-established zinc-binding motif in carbonic anhydrase (CA) inhibitor design. Thiophene-based sulfonamides have been reported with IC50 values as low as 23.4 nM against hCA-II , while benzothiophene-fused sulfonamides show activity against the tumor-associated isoforms hCA-IX and hCA-XII. The target compound, incorporating a benzothiophene core and a sulfamoyl zinc-binding group, is structurally pre-validated for CA inhibitor screening campaigns.

Patent-Unencumbered Chemical Probe for Sulfa-Phenotype Biology

Because the target compound's sulfamoyl linker is structurally distinct from the sulfamate group claimed in the dominant benzothiophene patent estate (EP2086957A1 ), it offers a patent-unencumbered starting point for chemical biology groups exploring sulfa-phenotype enzyme inhibition (e.g., steroid sulfatase, carbonic anhydrases, kinases) without immediate IP conflict. This is particularly valuable for academic–industry consortia and pre-competitive target-validation efforts.

Quote Request

Request a Quote for Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.